Arvenin I, also known as cucurbitacin B 2-O-β-D-glucopyranoside, is a naturally occurring cucurbitacin glucoside primarily found in plants of the Cucurbitaceae family but also identified in other families like Primulaceae [, ]. It was first isolated from Anagallis arvensis L. (Primulaceae), a plant known for its bitter taste [, ]. Arvenin I is characterized as a bitter principle, suggesting its potential role in plant defense mechanisms against herbivores [].
Molecular Structure Analysis
Arvenin I's structure comprises a cucurbitacin B aglycone linked to a β-D-glucopyranosyl moiety at the C-2 position via a glycosidic bond [, , , ].
Physical and Chemical Properties Analysis
The provided literature primarily highlights the bitter taste of Arvenin I [, ]. Further research is required to comprehensively characterize its physical and chemical properties.
Applications
Bitterness studies: Arvenin I contributes to the bitter taste of certain plants, and its presence has been investigated in oriental melon fruits treated with forchlorfenuron, a plant growth regulator []. Understanding the factors influencing Arvenin I concentration can help control bitterness in fruits and vegetables.
Plant chemotaxonomy: The presence of Arvenin I has been used as a chemotaxonomic marker in certain plant species. For instance, its identification in Lagotis yunnanensis contributed to the understanding of this plant's chemical profile [].
Traditional medicine: While the provided literature excludes information on drug use, it mentions that Anagallis arvensis, the plant from which Arvenin I was first isolated, has a history of use in traditional medicine for various ailments []. This suggests potential traditional applications of Arvenin I that could be explored in future ethnopharmacological studies.
Future Directions
Pharmacological investigations: Conduct in-depth studies to evaluate the potential therapeutic benefits of Arvenin I, focusing on its anti-inflammatory, antioxidant, and cytotoxic properties, as suggested by the biological activities of other cucurbitacins [, ].
Related Compounds
Cucurbitacin B
Relevance: Cucurbitacin B is the aglycone of Arvenin I, meaning Arvenin I is a glycoside formed by the attachment of a glucose molecule to Cucurbitacin B. [, , , , ] Specifically, Arvenin I is 2-O-β-D-glucopyranosyl cucurbitacin B. [, , , ] This structural similarity results in close biosynthetic relationships and often shared biological activities. For example, both compounds are found in Citrullus colocynthis and contribute to its bitter taste. []
Arvenin II
Relevance: Arvenin II is isolated alongside Arvenin I from Anagallis arvensis and both contribute to the plant's bitterness. [, , ] The presence of a dihydrocucurbitacin B aglycone in Arvenin II indicates a close structural relationship to Arvenin I, with only a slight variation in the aglycone moiety.
References:
Cucurbitacin D
Relevance: Cucurbitacin D is the aglycone of 2-O-β-D-glucopyranosyl cucurbitacin D (also known as Arvenin III), which is frequently found alongside Arvenin I in various plant species. [, , , ] Both Arvenin I and 2-O-β-D-glucopyranosyl cucurbitacin D are cucurbitacin glucosides, suggesting similar biosynthetic pathways and potential overlapping biological activities.
References:
2-O-β-D-glucopyranosyl cucurbitacin F 25-acetate
Relevance: This compound, isolated alongside Arvenin I, shares a similar structural core with Arvenin I, differing primarily in the presence of an acetate group and variations in the side chain. [] This structural resemblance suggests potential overlap in their biosynthetic origins and possibly in their biological activities.
2,25-di-O-β-D-glucopyranosyl-cucurbitacin L
Relevance: Isolated from Citrullus colocynthis along with Arvenin I, it highlights the diversity of cucurbitacin glycosides present in plants. [] While both compounds are cucurbitacin glycosides, the presence of a second glucose molecule in 2,25-di-O-β-D-glucopyranosyl-cucurbitacin L distinguishes it from Arvenin I, potentially influencing its physicochemical and biological properties.
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